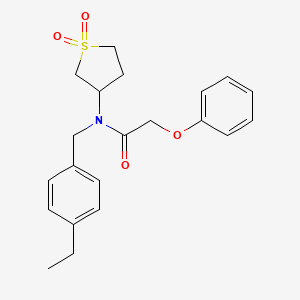
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C21H25NO4S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-phenoxyacetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-phenoxyacetic acid derivatives with tetrahydrothiophene dioxides and various amine components. Characterization methods such as IR spectroscopy, NMR (both proton and carbon), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antioxidant Activity
Recent studies have indicated that derivatives of this compound exhibit notable antioxidant properties. In vitro assays measuring the DPPH radical scavenging activity demonstrated that certain derivatives possess moderate antioxidant efficacy compared to standard antioxidants like butylated hydroxyanisole (BHA) .
Cytotoxicity Studies
Cytotoxicity assessments against various cancer cell lines have shown promising results. The compound was tested on A549 lung cancer cells, revealing an IC50 value indicative of significant cytotoxic potential. For instance, one derivative exhibited an IC50 of 11.20 µg/ml after a 72-hour treatment period, suggesting it may be effective in targeting lung cancer .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction between this compound and specific biological targets, such as cyclooxygenase enzymes (COX). These studies suggest that the compound may inhibit COX activity, which is crucial for inflammation and pain pathways . The binding affinities observed in these studies support the potential use of this compound in analgesic applications.
Case Studies
Case Study 1: Anticancer Activity
In a controlled study, several derivatives of this compound were evaluated for their anticancer properties. The results highlighted that compounds with specific substitutions on the phenoxy group showed enhanced cytotoxicity against A549 cells. The most effective derivative was noted for its ability to induce apoptosis in cancer cells .
Case Study 2: In Vivo Analgesic Activity
An in vivo study was conducted to assess the analgesic properties of a selected derivative of this compound. Mice subjected to pain models demonstrated a significant reduction in pain response when treated with the compound compared to controls. This suggests potential applicability in pain management therapies .
Summary of Biological Activities
| Activity | Observation | IC50 Value |
|---|---|---|
| Antioxidant | Moderate activity compared to BHA | Not specified |
| Cytotoxicity | Significant against A549 lung cancer cells | 11.20 µg/ml |
| COX Inhibition | Potential inhibition observed through docking studies | Binding affinity data available |
Propriétés
Formule moléculaire |
C21H25NO4S |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H25NO4S/c1-2-17-8-10-18(11-9-17)14-22(19-12-13-27(24,25)16-19)21(23)15-26-20-6-4-3-5-7-20/h3-11,19H,2,12-16H2,1H3 |
Clé InChI |
FLVCBFLRAPNIKV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















